molecular formula C14H19F3N4O B2429613 2,2-Dimethyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one CAS No. 2034263-95-9

2,2-Dimethyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

Cat. No. B2429613
M. Wt: 316.328
InChI Key: MTYQKZZAOWFDKK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a trifluoromethyl group . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . Piperazine is a common moiety in many pharmaceuticals and illicit drugs . The trifluoromethyl group is a common substituent in organic chemistry with the formula -CF3 .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidines, for example, can undergo a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Antiproliferative Activity

Research on derivatives similar to the queried compound has shown promising antiproliferative effects against various human cancer cell lines. A study synthesized a series of derivatives and evaluated their antiproliferative effect using the MTT assay method against four human cancer cell lines, finding some compounds exhibited good activity, suggesting potential as anticancer agents (L. Mallesha et al., 2012).

Antimicrobial Activity

Novel dithiocarbamate derivatives bearing thiazole/benzothiazole rings, incorporating pyrimidin-2-yl)piperazin, demonstrated significant antimicrobial activity against a variety of microorganism strains. This indicates the potential use of related compounds in developing new antimicrobial agents (L. Yurttaş et al., 2016).

Anti-Inflammatory and Analgesic Activity

Compounds synthesized from structural analogs of the queried molecule have been shown to possess anti-inflammatory and analgesic properties. For instance, a study involving novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).

Chelating Properties for Metal Coordination

Derivatives with pyrimidin-2-yl structural features have been designed to chelate metals such as Ag(I), aiming to create structures that are stabilized by both coordinative interactions and hydrogen bonds. This approach is utilized in the design of metallotectons for engineering hydrogen-bonded crystals, highlighting the compound's potential in materials science and coordination chemistry (A. Duong et al., 2011).

Antimalarial Agents

Aryl piperazine and pyrrolidine derivatives, incorporating structural motifs similar to the queried compound, have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. The study found that specific structural features, such as a hydroxyl group, a propane chain, and a fluor, were crucial for the antiplasmodial activity, indicating the compound's potential in developing new antimalarial treatments (A. Mendoza et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising biological activity, for example, it could be further studied as a potential pharmaceutical .

properties

IUPAC Name

2,2-dimethyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O/c1-13(2,3)12(22)21-6-4-20(5-7-21)11-8-10(14(15,16)17)18-9-19-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYQKZZAOWFDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

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